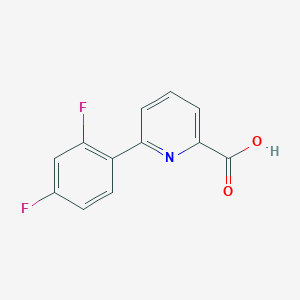

6-(2,4-Difluorophenyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-(2,4-Difluorophenyl)picolinic acid involves various chemical reactions that yield products with potential applications in catalysis, coordination chemistry, and molecular devices. For instance, the coupling of picolinic acid with N-alkylanilines results in the formation of mono- and bis-amides. This reaction, when performed with picolinic acid and thionyl chloride, leads to the generation of acid chloride in situ, which further reacts to form N-alkyl-N-phenylpicolinamides and 4-chloro-N-alkyl-N-phenylpicolinamides. These products can be separated by column chromatography, and the chlorinated products are unique to picolinic acid as they are not observed with pyridine-2,6-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of compounds derived from picolinic acid has been characterized using various techniques. X-ray crystallography has revealed a preference for cis amide geometry in these compounds, where the aromatic groups are positioned cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen. Variable temperature 1H NMR experiments provide insights into amide bond isomerization in solution . Additionally, the structure of an electrocyclized photo-degradation product of a related compound has been confirmed using a combination of liquid chromatography-mass spectrometry (LC-MS), NMR, and computational methods, including density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactions involving picolinic acid derivatives can lead to interesting binding interactions. For example, a platinum complex with a picoline terpyridine ligand has been shown to intercalate into DNA, as evidenced by unwinding in a ligation assay and binding constants determined through circular dichroism and fluorescence spectroscopy . Furthermore, phosphoryl picolinic acid derivatives have been synthesized and used as europium and terbium sensitizers, with photophysical measurements revealing their emission intensity and quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are diverse and can be tailored for specific applications. For instance, a diarylethene with a 6-(hydroxymethyl)picolinohydrazide unit exhibits multichromism behaviors and acts as a highly selective and sensitive fluorescence probe for Al3+, with a significant enhancement in fluorescence intensity upon binding . In the context of light-emitting molecules for OLEDs, bis(4,6-difluorophenyl-pyridine)(picolinate)iridium(III) has been synthesized with a high yield and purity, displaying a strong blue-emission, which is crucial for its application in optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Measurement

Picolinic acid derivatives are utilized in the development of assays for determining antioxidant activity. The critical presentation of tests like the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others, are based on chemical reactions assessing kinetics or reaching equilibrium state relying on spectrophotometry. These methods, presupposing the occurrence of characteristic colors or the discoloration of the solutions to be analyzed, have been successfully applied in antioxidant analysis or determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Environmental and Lifestyle Impact on Male Fertility

Research on chromium compounds, such as Cr(III)-tris-picolinate (known as chromium picolinate), highlights their use as nutritional supplements for controlling diabetes, body weight, and muscular growth. However, studies also indicate potential degenerative changes in spermatogenesis in animal models exposed to chromium picolinate, necessitating further research into the safe use of such compounds (Pereira et al., 2021).

Role in Zinc Absorption

Picolinic acid is implicated in the process of zinc absorption in humans and animals. The metabolism of tryptophan in exocrine cells of the pancreas produces picolinic acid, which, in the intestine lumen, coordinates with zinc to form a complex facilitating the passage of zinc through the absorptive cell. This highlights the critical role of dietary components and metabolic pathways in the bioavailability of essential minerals (Evans, 2009).

Applications in Organic Pollutant Remediation

Enzymatic approaches utilizing picolinic acid derivatives in the presence of redox mediators have shown promise in the remediation/degradation of various organic pollutants present in industrial wastewater. This technique enhances the efficiency of degradation, presenting a vital role in future environmental remediation efforts (Husain & Husain, 2007).

Wirkmechanismus

Target of Action

Picolinic acid, a related compound, has been shown to interact with zinc finger proteins (zfps) . These proteins play a crucial role in various cellular processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .

Mode of Action

, picolinic acid is known to bind to ZFPs, altering their structures and disrupting zinc binding, thereby inhibiting their function. This interaction can potentially affect viral replication and packaging, as well as normal cell homeostatic functions .

Biochemical Pathways

Given the potential interaction with zfps, it is plausible that this compound could influence a variety of cellular processes regulated by these proteins .

Result of Action

The potential disruption of zfp function could have wide-ranging effects, given the diverse roles these proteins play in cellular processes .

Eigenschaften

IUPAC Name |

6-(2,4-difluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNOQGWVZGTACQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647070 |

Source

|

| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887983-05-3 |

Source

|

| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.